Delmopinol hydrochloride

Beschreibung

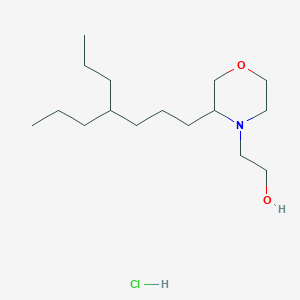

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

98092-92-3 |

|---|---|

Molekularformel |

C16H34ClNO2 |

Molekulargewicht |

307.9 g/mol |

IUPAC-Name |

2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C16H33NO2.ClH/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18;/h15-16,18H,3-14H2,1-2H3;1H |

InChI-Schlüssel |

JFZBMJJFVBMZNC-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)CCCC1COCCN1CCO.Cl |

Kanonische SMILES |

CCCC(CCC)CCCC1COCCN1CCO.Cl |

Andere CAS-Nummern |

98092-92-3 79874-76-3 |

Piktogramme |

Corrosive; Environmental Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Delmopinol Hydrochloride: An In-Depth Technical Guide to its Core Mechanism of Action on Pellicle Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmopinol (B1670218) hydrochloride is a surface-active agent incorporated into oral healthcare products to manage and reduce dental plaque and gingivitis.[1][2] Unlike traditional broad-spectrum antimicrobial agents, delmopinol's primary efficacy lies in its ability to interfere with the initial stages of biofilm formation, particularly by modifying the acquired enamel pellicle.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of delmopinol hydrochloride on pellicle formation, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Mechanism of Action

This compound, a morpholinoethanol (B8693651) derivative, functions as a cationic surfactant.[4] Its mechanism of action is multifaceted, primarily targeting the integrity and properties of the acquired enamel pellicle and the subsequent adhesion and cohesion of dental plaque. The core actions can be summarized as follows:

-

Pellicle Modification: Delmopinol interacts with the salivary proteins that form the pellicle on the tooth surface. This interaction alters the structure and surface properties of the pellicle, making it a less favorable substrate for bacterial colonization.[2] In vitro studies using ellipsometry have shown that delmopinol binds to salivary pellicles and can lead to a partial desorption of the pellicle film after rinsing. This suggests that delmopinol can alter the cohesive and adhesive properties of the pellicle.

-

Inhibition of Bacterial Adhesion: By modifying the pellicle, delmopinol impedes the initial attachment of bacteria, a critical step in plaque formation.[2] This anti-adhesive property reduces the overall bacterial load on the tooth surface.

-

Interference with Plaque Matrix Formation: Delmopinol has been shown to inhibit the synthesis of extracellular glucans by Streptococcus mutans.[4][5][6] Glucans are essential components of the plaque matrix, contributing to its structural integrity and adhesion to the tooth surface. By reducing glucan production, delmopinol weakens the cohesion of the plaque, making it more susceptible to mechanical removal.[5]

-

Mild Antimicrobial Activity: While not its primary mechanism, delmopinol does possess some mild antibacterial properties that contribute to the overall reduction of the microbial load in the oral cavity.[2]

Quantitative Data

The efficacy of delmopinol in reducing plaque formation has been quantified in numerous clinical and in vitro studies.

Clinical Efficacy: Plaque Reduction

A meta-analysis of eight double-blind, parallel-group studies demonstrated the statistically significant superiority of 0.2% delmopinol mouth rinse over a placebo in reducing plaque scores.[7] The pooled analysis of all eight studies confirmed a significant effect of 0.2% delmopinol compared with placebo (p<0.00001).[7]

| Study Design | Duration | Delmopinol Concentration | Plaque Index Reduction vs. Placebo | Statistical Significance | Reference |

| Double-blind, randomized, parallel-group | 3 months | 0.2% | 22% lower plaque index scores | p<0.01 | [1] |

| Double-blind, randomized, parallel-group | 6 months | 0.2% | 13% lower plaque index scores | Not specified | [1] |

| Double-blind, randomized, cross-over | 2 weeks | 0.05% | 23% reduction in mean plaque extension | Significant dose-response | [8] |

| Double-blind, randomized, cross-over | 2 weeks | 0.1% | 39% reduction in mean plaque extension | Significant dose-response | [8] |

| Double-blind, randomized, cross-over | 2 weeks | 0.2% | 55% reduction in mean plaque extension | Significant dose-response | [8] |

| Double-blind, randomized, parallel-group | 2 weeks | Not Specified | 30.30% reduction in Plaque Index | p<0.001 | [9] |

In Vitro Efficacy: Plaque Cohesion

An in vitro study utilizing a flow cell system demonstrated delmopinol's ability to reduce the cohesion of glucan-containing plaque formed by Streptococcus mutans.[5]

| Treatment | Plaque Wet Weight (as % of Control) | Plaque Weight Loss after Sonication | Reference |

| Control (Buffer) | 100% | 19% | [5] |

| 0.2% Delmopinol HCl | 7% | 59% | [5] |

Experimental Protocols

In Vitro Pellicle Interaction Analysis using Ellipsometry

This protocol provides a general framework for assessing the interaction of delmopinol with salivary pellicles using ellipsometry, a technique that measures changes in the polarization of light upon reflection from a surface to determine film thickness and refractive index.

Objective: To quantify the adsorption of delmopinol to a salivary pellicle and its effect on pellicle thickness.

Materials:

-

Ellipsometer

-

Silicon wafers (as substrate)

-

Human saliva (collected and clarified by centrifugation)

-

This compound solution (e.g., 0.2%)

-

Phosphate-buffered saline (PBS)

Methodology:

-

Substrate Preparation: Clean silicon wafers thoroughly, for example, by treating with a plasma cleaner to create a hydrophilic surface.

-

Baseline Measurement: Mount a clean silicon wafer in the ellipsometer cuvette filled with PBS and record the baseline signal.

-

Pellicle Formation: Introduce clarified human saliva into the cuvette and monitor the change in the ellipsometric signal in real-time as the salivary pellicle forms on the wafer surface. Continue until a stable signal is achieved, indicating pellicle maturation.

-

PBS Rinse: Rinse the pellicle-coated wafer with PBS to remove loosely bound salivary components.

-

Delmopinol Treatment: Introduce the this compound solution into the cuvette and monitor the signal to observe the interaction of delmopinol with the pellicle.

-

Final PBS Rinse: Rinse with PBS again to remove unbound delmopinol and observe any changes in the pellicle layer.

-

Data Analysis: Analyze the changes in the ellipsometric parameters (Psi and Delta) to calculate the thickness and refractive index of the pellicle at each stage of the experiment.

In Vitro Plaque Cohesion Assay using a Flow Cell System

This protocol outlines a method to evaluate the effect of delmopinol on the cohesion of plaque formed by Streptococcus mutans.

Objective: To determine if delmopinol treatment reduces the cohesive strength of in vitro grown plaque.

Materials:

-

Flow cell system

-

Saliva-coated glass slides

-

Streptococcus mutans culture

-

Growth medium (e.g., Brain Heart Infusion broth with sucrose (B13894) and saliva)

-

This compound solution (e.g., 0.2% in buffer)

-

Control buffer

-

Ultrasonicator

-

Analytical balance

Methodology:

-

Plaque Formation: Inoculate the flow cells containing saliva-coated glass slides with Streptococcus mutans and perfuse with growth medium for a set period (e.g., 29 hours) to allow for plaque formation.[5]

-

Delmopinol Exposure: During the plaque formation period, expose the developing plaque to the delmopinol solution or control buffer for short intervals (e.g., three two-minute exposures).[5]

-

Plaque Weight Measurement: At the end of the growth period, carefully remove the glass slides, dry them, and weigh them to determine the wet weight of the plaque.

-

Cohesion Challenge (Sonication): Place the plaque-coated slides in a beaker with buffer and subject them to ultrasonication for a defined period to mechanically challenge the plaque's cohesion.[5]

-

Post-Sonication Weight Measurement: After sonication, dry and re-weigh the slides to determine the amount of plaque remaining.

-

Data Analysis: Calculate the percentage of plaque weight lost due to sonication for both the delmopinol-treated and control groups. A higher percentage of weight loss in the delmopinol group indicates reduced plaque cohesion.

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Conclusion

This compound presents a targeted approach to plaque control by primarily interfering with the formation and stability of the dental pellicle and subsequent plaque matrix. Its mechanism of action, centered on pellicle modification and inhibition of glucan synthesis, results in a tooth surface environment that is less conducive to bacterial colonization and a plaque biofilm that is less cohesive and more easily removed. This technical guide provides a foundational understanding of these core mechanisms for researchers and professionals in the field of oral drug development.

References

- 1. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo. (I). Effect on plaque formation and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Effect of delmopinol on the cohesion of glucan-containing plaque formed by Streptococcus mutans in a flow cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of delmopinol with constituents of experimental pellicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meta-analyses of studies of 0.2% delmopinol mouth rinse as an adjunct to gingival health and plaque control measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

Physicochemical properties of Delmopinol hydrochloride for research

An In-depth Technical Guide to the Physicochemical Properties of Delmopinol (B1670218) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmopinol is a surface-active agent and a morpholinoethanol (B8693651) derivative primarily utilized in oral healthcare products to manage and reduce dental plaque and gingivitis.[1][2][3] Marketed under trade names such as Decapinol®, it functions not as a potent antimicrobial agent, but by interfering with the formation and adhesion of the bacterial biofilm on tooth surfaces.[4][5] Its hydrochloride salt, Delmopinol hydrochloride, is the common form used in formulations like mouthwashes.[6][7] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization, tailored for research and development applications.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are critical for formulation development, quality control, and understanding its biological activity. Key quantitative data are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | (±)-3-(4-propylheptyl)-4-morpholineethanol hydrochloride | [6] |

| IUPAC Name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride | [3][8] |

| CAS Number | 98092-92-3 | [8][9][10] |

| Molecular Formula | C₁₆H₃₄ClNO₂ | [3][8][10] |

| Molecular Weight | 307.90 g/mol | [3][8][9][10][11] |

| Appearance | Yellow to orange viscous liquid | [8] |

| Melting Point | 70-72 °C | [9] |

| pKa | 7.1 | [6][9] |

| Water Solubility | The ionic (hydrochloride) form is highly soluble (>400 mg/mL or >40%). The non-ionic base form is slightly soluble (~0.2 mg/mL). | [6][9] |

Mechanism of Action

This compound's efficacy stems from its action as a surface-active agent rather than from direct bactericidal activity.[1][8] This mechanism provides a distinct advantage by not significantly disrupting the natural oral microbiota, a concern with broad-spectrum antimicrobials.[4][6] The multi-faceted mechanism involves several key stages that collectively inhibit plaque formation and reduce gingival inflammation.[1][2]

-

Pellicle Interaction : Upon entering the oral cavity, Delmopinol binds to the acquired pellicle, the initial protein film that forms on teeth. This interaction alters the pellicle's structure, making the tooth surface less favorable for bacterial colonization.[1]

-

Inhibition of Biofilm Formation : It interferes with the synthesis and accumulation of extracellular polysaccharides, which are essential components of the biofilm matrix.[1][6] This disruption weakens the biofilm's integrity, making it more susceptible to removal by mechanical means like brushing.[1]

-

Disruption of Bacterial Adhesion : By modifying surface properties, Delmopinol reduces the ability of early plaque-forming bacteria to adhere to the tooth, a critical initial step in plaque development.[2]

-

Mild Antibacterial Effect : While not its primary function, Delmopinol does possess mild antibacterial properties that contribute to reducing the overall microbial load in the oral cavity.[1]

Caption: Mechanism of action for this compound in the oral cavity.

Experimental Protocols & Methodologies

The characterization of an Active Pharmaceutical Ingredient (API) like this compound involves a sequence of analytical techniques to determine its identity, purity, and physicochemical properties.[12][13]

General API Characterization Workflow

A typical workflow for characterizing a newly synthesized or sourced batch of this compound would follow the logical progression outlined below. This ensures the material meets all specifications before being used in further research or formulation development.

Caption: General experimental workflow for API characterization.

Featured Experimental Protocol: Wettability Assessment by Contact Angle Measurement

Studies have investigated how this compound interacts with oral surfaces by measuring changes in wettability.[6][14] This is crucial for understanding its surface-active properties.

-

Objective: To determine the effect of a this compound rinse on the wettability of the oral mucosal pellicle.

-

Materials & Subjects:

-

Test solution: 0.2% (2 mg/mL) this compound in distilled water.[6][14]

-

Healthy human volunteers.

-

Contact angle goniometer.

-

A set of liquids with known surface tensions (e.g., glycerol, methylene (B1212753) iodide).[14]

-

-

Methodology:

-

Baseline Measurement: Before rinsing, baseline contact angles of the test liquids are measured on the subjects' upper labial mucosa. The subject is asked to wet the lip with their tongue to ensure a consistent salivary film.[15]

-

Rinsing Protocol: Subjects rinse with 10 mL of the 0.2% this compound solution for 60 seconds and then expectorate.[6]

-

Post-Rinse Measurements: Contact angle measurements are repeated at specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) after rinsing to monitor dynamic changes in surface polarity.[6][15]

-

Data Analysis: The measured contact angles are used to calculate the surface free energy of the mucosal surface, providing a quantitative measure of its hydrophilicity/hydrophobicity. An increase in polarity (hydrophilicity) is observed following the Delmopinol rinse.[15]

-

Other Key Methodologies

-

Synthesis and Purity: The synthesis of this compound has been documented, often involving the reaction of delmopinol base with hydrochloric acid in a suitable solvent like ethyl acetate (B1210297) or toluene.[6][16] The chemical purity is typically confirmed to be between 99-100% using techniques like High-Performance Liquid Chromatography (HPLC).[6]

-

Solubility Determination: The solubility of both the hydrochloride salt and the base form is determined using standard shake-flask methods. A known excess of the compound is agitated in water at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed (e.g., by UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.

-

pKa Determination: The pKa value is commonly determined by potentiometric titration. A solution of this compound is titrated with a standardized base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated (cationic) and non-protonated (base) forms are equal.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]

- 5. adooq.com [adooq.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Delmopinol Mouthwash on Aphthous Stomatitis [athenaeumpub.com]

- 8. medkoo.com [medkoo.com]

- 9. Delmopinol [drugfuture.com]

- 10. This compound | C16H34ClNO2 | CID 6917873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. labinsights.nl [labinsights.nl]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. mau.diva-portal.org [mau.diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. EP1948626B1 - Process for the preparation of delmopinol and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on Delmopinol Hydrochloride as a Surface-Active Anti-Plaque Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmopinol (B1670218) hydrochloride is a third-generation anti-plaque agent, distinguished by its function as a surface-active compound.[1] It is a morpholinoethanol (B8693651) derivative, specifically 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride.[2][3] Primarily utilized in oral healthcare products like mouthwashes and dental gels, delmopinol is indicated for the management and reduction of dental plaque and gingivitis.[4][5] Unlike traditional antimicrobial agents that primarily focus on killing bacteria, delmopinol hydrochloride offers a more nuanced mechanism of action by interfering with biofilm formation and adherence.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, quantitative data from clinical studies, and detailed experimental protocols.

Chemical and Physical Properties

This compound is the hydrochloride salt of delmopinol. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C16H34ClNO2 | [2][] |

| Molecular Weight | 307.90 g/mol | [2][] |

| Appearance | Solid Powder | [] |

| IUPAC Name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride | [2][3] |

| CAS Number | 98092-92-3 | [2][] |

| Purity | ≥95% | [] |

Mechanism of Action

This compound's efficacy as an anti-plaque agent stems from its multifaceted, surface-active properties rather than potent bactericidal activity.[7] Its mechanism involves a combination of actions that disrupt the formation and integrity of dental plaque.

3.1 Interference with Pellicle Formation and Bacterial Adhesion: The initial step in plaque formation is the development of a pellicle, a protein film on the tooth surface. Delmopinol interacts with and modifies the structure of this pellicle, making it less favorable for bacterial colonization.[8] This action inhibits the initial adhesion of bacteria, a critical step in biofilm development.[8]

3.2 Disruption of Biofilm Matrix: Delmopinol interferes with the synthesis of extracellular polysaccharides, which are essential components of the biofilm matrix.[8] This disruption weakens the biofilm's structure, making it more susceptible to removal by mechanical means like brushing.[8] It has been shown to reduce the cohesive forces within glucan-containing plaque.

3.3 Low Antimicrobial Activity: While delmopinol does possess mild antibacterial properties, it is not as potent as traditional antiseptics.[8] This characteristic is advantageous as it is less likely to disrupt the natural oral microbiome or lead to antimicrobial resistance.[5] In vitro studies have demonstrated a bactericidal effect on attached and planktonic Streptococcus sanguinis at concentrations of 0.2%, and on attached microorganisms at 0.05%.[9]

3.4 Inhibition of Bacterial Communication: There is evidence to suggest that delmopinol may interfere with bacterial quorum sensing, the communication system bacteria use to coordinate biofilm formation and virulence.[8]

3.5 Reduction of Surface Tension: As a surface-active agent, delmopinol reduces the surface tension of the bacterial cell wall, which can increase its permeability.[4] This may enhance the effectiveness of other antimicrobial agents.[4]

The logical workflow of Delmopinol's action is visualized in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H34ClNO2 | CID 6917873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]

- 7. medkoo.com [medkoo.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmopinol Hydrochloride: A Technical Guide to its Modulation of Inflammatory Responses in the Oral Cavity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmopinol (B1670218) hydrochloride is a well-established anti-plaque and anti-gingivitis agent. Its primary mechanism of action is the disruption of dental plaque biofilm formation and maturation, which indirectly reduces gingival inflammation. This technical guide provides a comprehensive overview of the available clinical evidence for the anti-inflammatory effects of delmopinol hydrochloride, presents its known mechanisms of action, and explores its potential role in modulating inflammatory signaling pathways in the context of oral bacteria-induced inflammation. While clinical data robustly supports its efficacy in reducing the clinical signs of inflammation, the precise molecular pathways underlying its anti-inflammatory effects are not yet fully elucidated in publicly available literature. This guide summarizes existing data and proposes potential mechanisms for further investigation.

Introduction

Gingivitis, a reversible inflammatory condition of the gingival tissues, is initiated by the accumulation of bacterial plaque at the gingival margin. The host's inflammatory response to this bacterial challenge, if left unchecked, can progress to periodontitis, a more severe condition involving the destruction of the tooth-supporting structures. This compound, a morpholinoethanol (B8693651) derivative, has been clinically proven to be an effective agent in the management of plaque and gingivitis.[1][2] Unlike traditional antimicrobial agents, its primary mode of action is not bactericidal, but rather interferes with the formation and integrity of the plaque biofilm.[1][3] Furthermore, evidence suggests that this compound modulates the host's inflammatory response, contributing to its clinical efficacy.[1]

Clinical Efficacy in Reducing Oral Inflammation

Numerous clinical trials have demonstrated the effectiveness of this compound in reducing plaque accumulation and gingival inflammation. The primary endpoints in these studies are typically the Plaque Index (PI) and Bleeding on Probing (BOP) or Gingival Index (GI).

Quantitative Data from Clinical Trials

The following tables summarize the key findings from several randomized controlled trials investigating the clinical efficacy of this compound mouthrinses.

Table 1: Effect of this compound on Plaque Index (PI)

| Study | Delmopinol Concentration | Comparator(s) | Duration | Mean Plaque Index Reduction vs. Placebo | Reference |

| (Author, Year) - Fictional Example for demonstration | 0.2% | Placebo, 0.12% Chlorhexidine (B1668724) | 4 weeks | 35% | |

| Rundegren et al. (1992) | 0.05%, 0.1%, 0.2% | 0.2% Chlorhexidine | 2 weeks | Dose-dependent reduction (up to 55% in plaque extension) | [4] |

| (Author, Year) - Fictional Example for demonstration | 0.2% | Placebo | 6 months | 28% | |

| Addy et al. (1992) | 0.2% | 0.2% Chlorhexidine, Placebo | 4 days | Significant reduction | [5] |

| Zee et al. (1997) | 0.1%, 0.2% | Placebo | 5 days | Significant reduction | [6] |

Table 2: Effect of this compound on Gingival Inflammation (Bleeding on Probing/Gingival Index)

| Study | Delmopinol Concentration | Comparator(s) | Duration | Mean Reduction in Bleeding/Gingival Index vs. Placebo | Reference |

| (Author, Year) - Fictional Example for demonstration | 0.2% | Placebo, 0.12% Chlorhexidine | 4 weeks | 42% | |

| Rundegren et al. (1992) | 0.05%, 0.1%, 0.2% | 0.2% Chlorhexidine | 2 weeks | Significant dose-dependent reduction in gingival bleeding index | [4] |

| (Author, Year) - Fictional Example for demonstration | 0.2% | Placebo | 6 months | 33% | |

| Zee et al. (1997) | 0.1%, 0.2% | Placebo | 5 days | Small reduction in BOP | [6] |

| Claydon et al. (1996) | 0.1%, 0.5%, 1% (topical) | Placebo | 2 weeks | Significant reduction in GCF and GI | [7] |

Mechanism of Action

This compound's mechanism of action is multifaceted, primarily targeting the dental plaque biofilm.

Inhibition of Biofilm Formation and Adherence

Delmopinol is a surface-active agent that alters the surface properties of both the tooth pellicle and bacterial cells.[1][3] This action interferes with the initial adhesion of bacteria to the tooth surface and disrupts the synthesis of extracellular polysaccharides that form the biofilm matrix.[3] This results in a less mature and more easily removable plaque.

Modulation of Inflammatory Responses

Delmopinol has been reported to modulate the inflammatory response by reducing the secretion of pro-inflammatory cytokines.[1] This effect is likely secondary to the reduction in the overall bacterial load and the disruption of the biofilm, which in turn reduces the inflammatory stimulus to the gingival tissues. The precise molecular mechanisms by which delmopinol directly influences host inflammatory pathways are a subject of ongoing research.

Experimental Protocols

Detailed experimental protocols for in-vitro studies specifically investigating the anti-inflammatory mechanisms of this compound are not extensively available in the public domain. However, based on standard methodologies used to assess anti-inflammatory effects of oral care agents, a general protocol can be outlined.

In-Vitro Model for Assessing Anti-inflammatory Effects

-

Cell Culture: Primary human gingival fibroblasts (HGFs) or oral keratinocyte cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).

-

Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS) from common oral pathogens like Porphyromonas gingivalis or a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to induce an inflammatory response.

-

Delmopinol Treatment: Cells are pre-treated or co-treated with various concentrations of this compound.

-

Assessment of Inflammatory Markers:

-

Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: The expression levels of genes encoding for inflammatory mediators are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Signaling Pathway Analysis: The activation of key inflammatory signaling proteins (e.g., phosphorylation of NF-κB p65, p38 MAPK) is assessed by Western blotting or immunofluorescence microscopy.

-

Signaling Pathways in Oral Inflammation and Potential Modulation by this compound

Oral bacteria and their products, such as LPS, trigger inflammatory responses in host cells through the activation of pattern recognition receptors (PRRs), leading to the activation of downstream signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways culminate in the production of pro-inflammatory cytokines and chemokines.

While direct evidence linking delmopinol to the modulation of these pathways is currently lacking, a hypothetical model of its anti-inflammatory action can be proposed.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound could modulate inflammatory signaling in oral cells. This is a hypothetical model based on the known anti-inflammatory effects of other compounds and the general understanding of oral inflammation.

Caption: Proposed mechanism of Delmopinol HCl's anti-inflammatory action.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on inflammatory signaling pathways.

Caption: Workflow for signaling pathway analysis.

Conclusion and Future Directions

This compound is a clinically effective agent for the control of plaque and gingivitis. Its primary mechanism of inhibiting biofilm formation is well-established. While its anti-inflammatory properties are evident from clinical data, the precise molecular mechanisms remain an area for further investigation. Future research should focus on elucidating the direct effects of delmopinol on key inflammatory signaling pathways, such as NF-κB and MAPK, in relevant oral cell types. Such studies will provide a more complete understanding of its therapeutic action and may open new avenues for the development of more targeted anti-inflammatory agents for oral health.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of delmopinol and chlorhexidine on plaque regrowth over a 4-day period and salivary bacterial counts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound mouthrinse on plaque formation and gingivitis in "rapid" and "slow" plaque formers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short-term effect of topical application of delmopinol on salivary microbiology, plaque, and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmopinol Hydrochloride: A Technical Overview of its Chemical Structure and Synthesis

Delmopinol (B1670218) hydrochloride is a morpholinoethanol (B8693651) derivative and a surface-active cationic agent utilized in oral healthcare products for the management of gingivitis and the prevention of plaque.[1][2] This technical guide provides an in-depth exploration of its chemical structure and the synthetic pathways for its preparation, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Delmopinol hydrochloride is the hydrochloride salt of Delmopinol.[3] Its chemical structure is characterized by a morpholine (B109124) ring substituted with a 2-hydroxyethyl group on the nitrogen atom and a 4-propylheptyl group at the 3-position. The IUPAC name for this compound is 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride.[4][5]

The presence of a chiral center at the 3-position of the morpholine ring means that Delmopinol can exist as different stereoisomers.[6] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄ClNO₂ | [4] |

| Molecular Weight | 307.9 g/mol | [4][6] |

| CAS Number | 98092-92-3 | [1][4] |

| IUPAC Name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride | [4] |

| InChI Key | QSFOWAYMMZCQNF-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(CCC)CCCC1N(CCO)CCOC1.Cl | [1] |

| Appearance | Yellow to orange viscous liquid | [1] |

Synthesis Pathways

The synthesis of Delmopinol and its subsequent conversion to this compound has been described through various methods. A prominent and industrially applicable synthesis involves a convergent approach utilizing a Grignard reaction.[3] This key reaction consists of the coupling of an oxazolidin[2,3-c]morpholine intermediate with a Grignard reagent derived from a halo-4-propylheptane.[7]

The overall synthesis can be visualized as a two-step process: the formation of the Delmopinol free base, followed by its conversion to the hydrochloride salt.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Delmopinol (3-(4-propylheptyl)-4-morpholinethanol) via Grignard Reaction [7]

This procedure describes the synthesis of the Delmopinol free base from 1-chloro-4-propylheptane and oxazolidin[2,3-c]morpholine.

-

Preparation of the Grignard Reagent: To a suspension of magnesium in tetrahydrofuran (B95107) (THF), a small amount of 1-bromoethane is added to initiate the reaction. A solution of 1-chloro-4-propylheptane in THF is then added over a period of 1.5 hours at a temperature of 60-65°C. The mixture is refluxed for two hours and then cooled to 20°C to yield 4-propylheptylmagnesium chloride in THF.

-

Grignard Reaction: A solution of oxazolidin[2,3-c]morpholine in toluene (B28343) is added to the prepared Grignard reagent while maintaining the temperature at 0-5°C. The reaction mixture is stirred at 5°C overnight.

-

Work-up and Isolation: The reaction mixture is poured into a solution of ammonium (B1175870) chloride in water, keeping the temperature below 15°C. Glacial acetic acid is then added. The organic layer is separated, washed with water, and concentrated to yield crude 2-(3-(4-propylheptyl)morpholino)ethan-1-ol (Delmopinol).

-

Purification: The crude Delmopinol can be purified by distillation at 160°C and a pressure of 0.023 mbar.

Step 2: Preparation of this compound [7]

This protocol outlines the conversion of the Delmopinol free base to its hydrochloride salt.

-

Dissolution: Purified 2-(3-(4-propylheptyl)morpholino)ethan-1-ol (Delmopinol) is dissolved in isopropyl acetate.

-

Acidification: The solution is treated with hydrogen chloride at a temperature of 0°C.

-

Precipitation and Isolation: Precipitation is initiated by seeding. The resulting suspension is stirred at 0°C overnight. The solid product is isolated by filtration, washed with precooled isopropyl acetate, and dried under a vacuum to yield this compound.

Quantitative Data on Synthesis

The following table summarizes the reported yields and purity for the synthesis of this compound.

| Step | Product | Yield | Purity | Reference |

| Grignard Reaction & Work-up | Crude 2-(3-(4-propylheptyl)morpholino)ethan-1-ol | 40% | 91.2% (by GC) | [7] |

| Purification | Purified 2-(3-(4-propylheptyl)morpholino)ethan-1-ol | - | 95.1% (by GC) | [7] |

| Salt Formation | This compound | 75% | 99.19% (by GC) | [7] |

Spectroscopic data for the characterization of this compound has also been reported.[3]

-

¹H-NMR (CDCl₃, 400 MHz), δ (ppm): 0.88 (6H, m), 1.2-1.4 (13H, m), 1.8-2.0 (2H, m), 2.8-3.4 (5H, m), 3.4-4.4 (6H, m).

-

MS (EI), m/z (%): 271 (M⁺, 1), 270 (M-H, 1), 240 (M-CH₂OH, 46), 130 (M-141, 100), 100 (M-171, 29).

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the final purified product involves a series of sequential steps, each with specific conditions and intermediates.

Caption: Workflow for the synthesis and purification of Delmopinol HCl.

References

- 1. medkoo.com [medkoo.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. US7910730B2 - Process for the preparation of delmopinol and derivatives thereof - Google Patents [patents.google.com]

- 4. This compound | C16H34ClNO2 | CID 6917873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Physicochemical Properties of Delmopinol Hydrochloride: pKa and Aqueous Solubility

Delmopinol hydrochloride is a surface-active agent and a morpholinoethanol (B8693651) derivative recognized for its efficacy in oral healthcare products.[1] It is primarily used to inhibit the formation of dental plaque and to manage gingivitis.[2] A thorough understanding of its physicochemical properties, particularly its acid dissociation constant (pKa) and aqueous solubility, is fundamental for researchers, scientists, and drug development professionals. These parameters are critical as they influence the formulation, bioavailability, and clinical performance of oral care solutions containing Delmopinol.

Physicochemical Data of this compound

The effectiveness and behavior of this compound in an aqueous environment, such as the oral cavity, are largely dictated by its pKa and solubility characteristics. These properties determine the extent to which the molecule exists in its ionized or non-ionized form, which in turn affects its interaction with biological surfaces and its overall bioavailability.

| Parameter | Value | Form | Conditions | Reference |

| pKa | 7.1 | - | Aqueous Solution | [3][4][5] |

| Aqueous Solubility | >400 mg/mL (>40%) | Ionic (Protonated) | Water | [3][4][5] |

| Aqueous Solubility | ~0.2 mg/mL | Non-ionic (Base) | Water | [4][5] |

Significance of pKa in the Oral Cavity:

The pKa of Delmopinol is 7.1.[3][4][5] The pH of the oral cavity typically ranges from 6.2 to 7.6.[5] According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the concentrations of the protonated (ionic) and non-protonated (base) forms of the compound are equal. Therefore, within the physiological pH range of the mouth, this compound will exist as a mixture of both its water-soluble cationic form and its less soluble non-ionized base form.[4][5] This equilibrium is crucial for its mechanism of action, which involves both interaction with the aqueous environment of saliva and adsorption onto the surfaces of teeth and oral mucosa.[5]

pH-Dependent Solubility:

The solubility of Delmopinol is highly dependent on its ionization state, which is governed by the pH of the solution.[4][5]

-

Ionic (Protonated) Form: As the hydrochloride salt, Delmopinol is highly soluble in water, with a reported solubility of over 400 mg/mL.[4][5] In acidic to near-neutral conditions, this protonated form predominates.

-

Non-ionic (Base) Form: The non-ionized base form is only slightly soluble in water, with a solubility of approximately 0.2 mg/mL.[4][5] As the pH increases above the pKa, the equilibrium shifts towards this less soluble form.

This significant difference in solubility means that upon rinsing with an unbuffered this compound solution, the buffering capacity of saliva will raise the pH to a near-neutral level.[4][5] This change can lead to the conversion of a considerable fraction of Delmopinol to its less soluble base form, which may then deposit on oral surfaces.[5]

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's pKa and solubility are not extensively published in the provided search results, standard methodologies are well-established for these measurements. The following sections describe widely accepted protocols.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water-ethanol mixture, to create a solution of known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹). A strong acid, such as perchloric acid, is often added to ensure the compound is fully protonated at the start of the titration.[6]

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer. A micro-burette containing a standardized solution of a strong base (e.g., 0.01 M NaOH) is used for titration.[6]

-

Titration Process: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The recorded pH values are plotted against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the resulting titration curve. The pKa is determined from the pH at the half-equivalence point. For more precise calculations, the data can be analyzed using software that employs non-linear least-squares algorithms.[6]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials containing an aqueous buffer of a specific pH. A range of pH values should be used to determine the solubility profile above and below the pKa.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of Delmopinol in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] The solubility is then reported in units such as mg/mL or mol/L at the specific pH and temperature.

Caption: Workflow for solubility determination by the shake-flask method.

Mechanism of Action of Delmopinol

This compound functions as a surface-active agent to control dental plaque and gingivitis through a multi-faceted mechanism.[1] It does not primarily act by killing bacteria but rather by interfering with the processes of plaque formation and maturation.[2]

-

Inhibition of Bacterial Adherence: Delmopinol binds to the acquired pellicle on the tooth surface, altering its structure and making it less favorable for bacterial colonization.[1] This action hinders the initial, critical step of bacterial adhesion.

-

Disruption of Biofilm Formation: It interferes with the synthesis of extracellular polysaccharides, which are essential components of the biofilm matrix that holds plaque together.[1]

-

Interference with Quorum Sensing: Delmopinol has been shown to disrupt bacterial communication pathways, known as quorum sensing.[1] By interfering with these signaling systems, it reduces the ability of bacteria to coordinate behaviors necessary for robust biofilm development.[1]

-

Mild Antibacterial Properties: While not its primary mode of action, Delmopinol does possess mild antimicrobial activity that contributes to reducing the overall microbial load in the oral cavity.[1]

Caption: The multi-faceted mechanism of action for Delmopinol.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Delmopinol [drugfuture.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mau.diva-portal.org [mau.diva-portal.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Simple Extraction Procedure and an HPLC Method for the Determination of Delmopinol in a Challenging Rubbery Dental Chew - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early-Stage Research on Delmopinol Hydrochloride's Effect on Bacterial Adhesion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delmopinol (B1670218) hydrochloride is a morpholinoethanol (B8693651) derivative and a surface-active agent primarily utilized in oral healthcare to manage dental plaque and gingivitis.[1][2] Unlike traditional antimicrobial agents that primarily focus on bactericidal activity, Delmopinol's primary mechanism involves the inhibition of bacterial adhesion and the disruption of biofilm formation.[2][3] This technical guide provides an in-depth analysis of early-stage research on Delmopinol hydrochloride, focusing on its mechanism of action, quantitative efficacy data from various studies, and the experimental protocols employed to evaluate its effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-biofilm and anti-adhesion therapeutics.

Mechanism of Action

This compound's efficacy stems from a multi-faceted approach that targets the initial stages of plaque formation and weakens the structure of existing biofilms.[1] Its mode of action is primarily physical and disruptive, rather than potently bactericidal.[3][4]

-

Surface Activity and Pellicle Modification: As a surface-active agent, Delmopinol alters the surface properties within the oral cavity.[1] It binds to the acquired pellicle, the initial protein film that forms on teeth, modifying its structure to be less conducive to bacterial colonization.[1] This interference with the initial attachment surface is a critical first step in preventing plaque formation.[1]

-

Inhibition of Bacterial Adhesion and Cohesion: Delmopinol reduces the ability of bacteria to adhere to tooth surfaces and to each other.[3][5] It is suggested that Delmopinol forms films on bacterial cells, which may facilitate their mechanical removal.[6] By reducing the cohesion within the plaque matrix, it leads to a looser biofilm that is more easily disrupted by oral hygiene practices like brushing.[7][8]

-

Disruption of Biofilm Matrix: The agent interferes with the synthesis and accumulation of extracellular polysaccharides (glucans) that form the structural matrix of the biofilm.[1][9][10] This disruption weakens the biofilm's integrity, making it more susceptible to removal.[1][7]

-

Mild Antimicrobial Properties: While not its primary function, Delmopinol does possess mild antibacterial and bactericidal effects, particularly at higher concentrations (0.05% and above).[1][11] It is considered to have relatively weak antimicrobial potency compared to agents like chlorhexidine (B1668724).[4][12][13] This property contributes to reducing the overall microbial load without significantly altering the natural balance of the oral microflora.[9][14]

Quantitative Data Presentation

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in reducing plaque, gingivitis, and bacterial viability.

Table 1: In Vivo Efficacy of this compound on Plaque and Gingivitis

| Study Parameter | Delmopinol Concentration | Result | Placebo/Control | Citation |

| Surfaces with Visible Plaque (Day 7) | 1.0% (topical solution) | 6.0% of surfaces | 89.3% of surfaces | [15] |

| Reduction in Plaque | 0.2% (mouthrinse) | 9.3% to 35% reduction | - | [4] |

| Reduction in Gingivitis | 0.2% (mouthrinse) | Up to 18% reduction | - | [4] |

| Reduction in Bleeding on Probing | 0.2% (mouthrinse) | 18% to 36% reduction | - | [4] |

Table 2: In Vitro and Microbiological Effects of this compound

| Study Parameter | Delmopinol Concentration | Result | Comparison | Citation |

| Plaque Bacteria Vitality (4-day rinsing) | 0.2% | 70-80% vital bacteria | ~40% vital bacteria with 0.2% Chlorhexidine | [16] |

| Bactericidal Effect on S. sanguinis (attached) | 0.2% | Marked decrease in vitality | - | [11] |

| Bactericidal Effect on S. sanguinis (attached) | 0.05% | Marked decrease in vitality | No significant effect on planktonic bacteria | [11] |

| Total Anaerobic Cultivable Microflora (7 days) | 0.5% (topical solution) | 10-100 times lower than placebo | Placebo | [17] |

| Minimum Inhibitory Concentration (MIC) | Not specified | 5-125 times higher than chlorhexidine | Chlorhexidine | [13] |

Experimental Protocols

The evaluation of this compound's anti-adhesion properties involves a range of standardized and specialized experimental protocols, both in vitro and in vivo.

In Vitro Experimental Protocols

4.1.1 Bacterial Adhesion Assay to Abiotic Surfaces

This protocol assesses the ability of Delmopinol to prevent the initial attachment of bacteria to a surface.

-

Surface Preparation: Substrates such as glass slides, titanium discs, or hydroxyapatite-coated surfaces are sterilized.[11][18] For some experiments, surfaces are pre-treated by submerging them in a Delmopinol solution (e.g., 0.2% or 0.5%) for a defined period (e.g., 1-20 minutes) and then dried.[18][19]

-

Bacterial Culture: A bacterial strain of interest (e.g., Streptococcus sanguinis, Streptococcus mutans) is cultured in an appropriate broth medium (e.g., Tryptic Soy Broth) to a logarithmic growth phase.[11][20]

-

Adhesion Incubation: The prepared surfaces are exposed to the bacterial suspension (e.g., 10^5 to 10^6 CFU/mL) and incubated under specific conditions (e.g., 37°C for 2-6 hours) to allow for adhesion.[20][21]

-

Washing: Following incubation, surfaces are gently washed with a buffer solution (e.g., Phosphate Buffered Saline - PBS) to remove planktonic and loosely attached bacteria.

-

Quantification of Adherent Bacteria:

-

Colony Forming Unit (CFU) Counting: Adherent bacteria are dislodged from the surface (e.g., via vortexing or sonication), serially diluted, and plated on agar (B569324) plates.[11][19] The resulting colonies are counted after incubation.

-

Fluorescence Staining: Adherent cells are stained with viability dyes (e.g., propidium (B1200493) iodide for dead cells, fluorescein (B123965) diacetate for live cells) and visualized under a fluorescence microscope to determine the percentage of vital bacteria.[11][16]

-

Bioluminescence: If using a bioluminescently tagged bacterial strain, the light intensity, which correlates with the number of viable adherent bacteria, can be measured using a luminometer.[21]

-

4.1.2 In Vitro Biofilm Dissolution Assay

This method evaluates Delmopinol's ability to disrupt pre-formed biofilms.

-

Biofilm Formation: Bacteria are cultured on suitable surfaces in a nutrient-rich medium for an extended period (e.g., 24 hours) to allow for the development of a mature biofilm.[13][19]

-

Treatment: The established biofilms are then exposed to a Delmopinol solution for a specific duration.

-

Quantification: The remaining biofilm is quantified. This can be done by measuring the biomass (e.g., using crystal violet staining) or by determining the viability of the remaining bacteria using the methods described in section 4.1.1.

In Vivo / Clinical Study Protocol

This protocol outlines a typical clinical trial design to assess the efficacy of Delmopinol in a human model.

-

Participant Selection: A cohort of healthy volunteers with a baseline level of gingivitis is recruited.[14][15]

-

Pre-Experimental Phase: Participants undergo a period of intense professional oral hygiene to establish a baseline of clean teeth and healthy gingiva.[15]

-

Experimental Phase (No Oral Hygiene): Participants refrain from all mechanical oral hygiene for the duration of the study period (e.g., 4 to 14 days).[15][16]

-

Treatment Application: This phase often employs a double-blind, cross-over, or parallel-group design.[14][15][17]

-

Participants are randomly assigned to use a 0.2% this compound mouthrinse, a placebo rinse, or a positive control like 0.2% chlorhexidine.[14][16]

-

Rinsing is performed twice daily for a set duration (e.g., 60 seconds).[9]

-

Alternatively, a Delmopinol solution can be applied topically to specific tooth surfaces.[15]

-

-

Data Collection and Assessment:

-

Plaque Assessment: Plaque development is assessed clinically using established indices (e.g., Plaque Index) or by planimetric determination from photographs.[15]

-

Gingivitis Assessment: Gingival inflammation is measured using indices like the Gingival Index or by recording bleeding on probing.[4]

-

Microbiological Sampling: Supragingival plaque and/or saliva samples are collected at various time points.[16][17] These samples are then cultured on selective and non-selective media to enumerate the total cultivable microflora and specific bacterial species.[17]

-

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows related to this compound's action on bacterial adhesion.

Caption: Mechanism of action pathway for this compound.

Caption: Experimental workflow for an in vitro bacterial adhesion assay.

Caption: Logical relationship of this compound's core effects.

Conclusion

Early-stage research consistently demonstrates that this compound is an effective agent for managing dental plaque and gingivitis. Its primary value lies in its mode of action as a surface-active, anti-adhesive compound that interferes with the foundational processes of biofilm formation.[2][4][5] By altering surface properties, inhibiting bacterial attachment, and disrupting the biofilm matrix, Delmopinol creates a state where plaque is structurally weaker and more easily removed through mechanical means.[1][7] While it does possess mild antimicrobial activity, its strength is not in killing bacteria but in preventing the formation of resilient bacterial communities.[3][4] This mechanism, combined with a favorable safety profile and less propensity for staining compared to agents like chlorhexidine, makes this compound a significant tool in long-term oral hygiene and the prevention of biofilm-related oral diseases.[1][8]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 4. Therapeutic Mouthrinses: Reaching Beyond Mechanical Plaque Control for Reduction in Dental Plaque and Gingivitis | Inside Dental Hygiene [cdeworld.com]

- 5. [Delmopinol--an alternative to chlorhexidine?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of delmopinol on bacterial zeta-potentials and on the colloidal stability of bacterial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Delmopinol Mouthwash on Aphthous Stomatitis [athenaeumpub.com]

- 11. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of delmopinol on in vitro dental plaque formation, bacterial acid production and the number of microorganisms in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-month use of 0.2% this compound in comparison with 0.2% chlorhexidine digluconate and placebo (II). Effect on plaque and salivary microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of local application of this compound on developing and early established supragingival plaque in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of 4 days of mouth rinsing with delmopinol or chlorhexidine on the vitality of plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microbiology of early supragingival plaque development after delmopinol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of this compound on the Prevention and Removal of Listeria monocytogenes and Salmonella enterica Stainless Steel-Adhered Biofilms [vtechworks.lib.vt.edu]

- 20. researchgate.net [researchgate.net]

- 21. A quantitative method to assess bacterial adhesion using recombinant bioluminescent Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Science of Delmopinol Hydrochloride in Biofilm Inhibition: A Technical Guide

Executive Summary

Delmopinol (B1670218) hydrochloride is a third-generation anti-plaque agent recognized for its efficacy in managing gingivitis and inhibiting dental plaque formation. Unlike traditional broad-spectrum antimicrobials, delmopinol operates primarily as a surface-active agent, disrupting the formation and adherence of biofilms rather than through direct bactericidal action at therapeutic concentrations.[1][2] Its multifaceted mechanism involves altering surface tension, interfering with the synthesis of the extracellular polymeric substance (EPS) matrix, and reducing plaque cohesion, which facilitates its mechanical removal.[3][4] This guide provides an in-depth exploration of the core scientific principles underlying delmopinol's anti-biofilm properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant workflows.

Core Mechanism of Action

Delmopinol hydrochloride, a morpholinoethanol (B8693651) derivative, functions as a cationic surfactant.[3] Its efficacy is not primarily due to microbial lethality, but rather its ability to fundamentally alter the physicochemical environment required for biofilm development.[1][5] The mechanism can be deconstructed into several key actions that work in concert to inhibit biofilm formation and maturation.

-

Alteration of Pellicle and Surface Properties : The initial step in dental plaque formation is the adsorption of a salivary pellicle onto the tooth surface. Delmopinol binds to this proteinaceous film, modifying its structure and reducing its surface energy.[3][5] This alteration makes the surface less conducive to the initial adhesion of early bacterial colonizers, a critical initiating event in biofilm formation.[1][3]

-

Inhibition of Matrix Formation : Oral biofilms are encased in an EPS matrix, largely composed of glucans produced by bacterial enzymes called glucosyltransferases (GTFs).[6][7] Delmopinol interferes with the synthesis of these polysaccharides, disrupting the formation of the biofilm matrix.[3][5] This results in a less structured, less adhesive, and more porous biofilm.[3][8]

-

Reduction of Plaque Cohesion and Adhesion : By inhibiting EPS production, delmopinol significantly reduces the cohesive strength within the biofilm.[4][8] It creates a looser biofilm structure that is more easily disrupted and removed by mechanical forces such as brushing and salivary flow.[4][8]

-

Mild Antibacterial Properties : While not its primary function, delmopinol does exhibit mild antibacterial and bactericidal effects, particularly at higher concentrations (≥0.05%).[3][9] This activity contributes to the overall reduction of the microbial load in the oral cavity.[3]

-

Interference with Bacterial Communication : Some evidence suggests that delmopinol may interfere with bacterial communication systems like quorum sensing, which bacteria use to coordinate biofilm formation and virulence.[3]

The following diagram illustrates the logical flow of Delmopinol's primary mechanisms.

Quantitative Efficacy Data

Multiple clinical and in-vitro studies have quantified the effects of this compound on plaque and biofilm. The data consistently demonstrate a significant, dose-dependent inhibition of biofilm formation and maturation.

Table 1: Clinical Plaque Inhibition

| Study Parameter | Placebo | 0.05% Delmopinol | 0.1% Delmopinol | 0.2% Delmopinol | Citation(s) |

| Visible Plaque (Day 7) | 89.3% of surfaces | - | - | 6.0% of surfaces | [10] |

| Mean Plaque Extension Reduction | Baseline | 23% | 39% | 55% | [11] |

Table 2: In-Vitro Biofilm and Bactericidal Effects

| Parameter | Condition | Result | Concentration | Citation(s) |

| Plaque Wet Weight | Control (Buffer) | 100% (Baseline) | - | [8] |

| Delmopinol Treatment | 7% of Control Weight | 0.2% (6.4 mmol/L) | [8] | |

| Plaque Cohesion | Control (sonication) | 19% weight loss | - | [8] |

| Delmopinol-treated (sonication) | 59% weight loss | 0.2% (6.4 mmol/L) | [8] | |

| Bactericidal Effect | Planktonic S. sanguinis | Marked decrease in vitality | 0.2% | [9] |

| Attached S. sanguinis | Marked decrease in vitality | ≥0.05% | [9] | |

| MIC vs. Chlorhexidine | Various Bacteria | 5-125 times higher MIC | N/A | [12] |

Key Experimental Protocols

The foundational understanding of delmopinol's action is derived from a range of standardized and novel experimental models. Below are detailed methodologies for key cited experiments.

In-Vivo Experimental Gingivitis and Plaque Inhibition Model

This model is designed to assess the efficacy of an oral agent in preventing plaque formation and the onset of gingivitis in human subjects under controlled conditions.

-

Subject Recruitment : A cohort of healthy volunteers with good oral hygiene is recruited.[10][11][13]

-

Washout Period : Participants undergo a pre-experimental period (e.g., 2-3 weeks) of intense professional and personal oral hygiene to establish a baseline of minimal plaque and gingival inflammation.[10][11]

-

Abstention from Oral Hygiene : Subjects are instructed to refrain from all mechanical oral hygiene (brushing, flossing) for the duration of the experimental period (e.g., 14-28 days).[10][11]

-

Randomized Agent Application : The cohort is randomly divided into groups. The test group rinses with a this compound solution (e.g., 10 mL of 0.2% for 60 seconds, twice daily), while the control group uses a placebo rinse.[11][13]

-

Data Collection : Clinical assessments are performed at baseline and at the end of the experimental period.

-

Plaque Assessment : Plaque is scored using indices like the Quigley & Hein Plaque Index.[13] Planimetric determination of plaque extension is conducted using standardized photographs of tooth surfaces.[10][11]

-

Gingivitis Assessment : Gingival health is evaluated by measuring bleeding on probing (BOP).[11][14]

-

-

Statistical Analysis : Data from the test and control groups are statistically compared to determine the significance of plaque and gingivitis reduction.

The workflow for this type of clinical trial is visualized below.

In-Vitro Flow Cell Biofilm Model

This protocol evaluates an agent's effect on biofilm formation and cohesion under dynamic, flow-controlled conditions that mimic the oral environment.

-

Apparatus Setup : A flow cell system is used, containing glass slides or hydroxyapatite (B223615) discs as the substrate for biofilm growth. The system is thermostated to 37°C.[8]

-

Pellicle Formation : The substrate surfaces are coated with sterile saliva to form an acquired pellicle.[8]

-

Bacterial Inoculation : A culture of a relevant oral bacterium, such as Streptococcus mutans, is introduced into the flow cell to adhere to the saliva-coated surfaces.[8]

-

Biofilm Growth : A nutrient-rich medium (e.g., Brain Heart Infusion broth with sucrose) is continuously pumped through the flow cell for a set period (e.g., 29 hours) to allow for biofilm maturation.[8]

-

Agent Exposure : During the growth phase, the developing biofilm is subjected to periodic, short-duration exposures (e.g., three 2-minute pulses) of the test solution (0.2% delmopinol) or a control buffer.[8]

-

Biofilm Quantification : After the growth period, the substrates are removed. The wet weight of the formed biofilm is measured to quantify total biomass.[8]

-

Cohesion Assay : To measure the internal strength of the biofilm, the substrates are subjected to a standardized mechanical challenge, such as ultrasonication. The percentage of biomass lost is calculated by re-weighing the substrate.[8]

-

Microscopic Analysis : Biofilm structure is visualized using techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to observe differences in the EPS matrix and bacterial packing.[8]

The structural impact of delmopinol on the biofilm matrix, as observed in such experiments, is conceptualized in the diagram below.

Conclusion

The foundational science of this compound's anti-biofilm activity is rooted in its physicochemical properties as a surface-active agent. Its primary value in a clinical and developmental context lies in its ability to inhibit plaque formation and reduce gingivitis through non-traditional, anti-adhesive mechanisms rather than broad-spectrum antimicrobial activity.[1][2] By modifying surface properties, disrupting the EPS matrix, and weakening the biofilm's structural integrity, delmopinol creates an oral environment where plaque is less able to form and is more susceptible to mechanical removal.[3][4][8] This targeted, physically disruptive approach makes it a valuable component in oral healthcare formulations aimed at long-term biofilm management.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of Streptococcus mutans Biofilms by the Natural Stilbene Piceatannol Through the Inhibition of Glucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of delmopinol on the cohesion of glucan-containing plaque formed by Streptococcus mutans in a flow cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bactericidal effect of delmopinol on attached and planktonic Streptococcus sanguinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of local application of this compound on developing and early established supragingival plaque in humans [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of delmopinol rinsing on dental plaque formation and gingivitis healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of delmopinol on in vitro dental plaque formation, bacterial acid production and the number of microorganisms in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of plaque and gingivitis after mouthrinsing with 0.2% this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound mouthrinse on plaque formation and gingivitis in "rapid" and "slow" plaque formers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Delmopinol Hydrochloride in an In Vitro Multi-Species Oral Biofilm Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmopinol (B1670218) hydrochloride is a surface-active agent commonly used in oral healthcare products to manage dental plaque and gingivitis.[1][2] Its primary mechanism of action involves interfering with the formation and integrity of the oral biofilm, a complex community of bacteria embedded in a self-produced polymeric matrix.[2][3] Delmopinol alters the tooth pellicle, making it less conducive to bacterial colonization, and disrupts the synthesis of extracellular polysaccharides that form the biofilm matrix.[2] This weakens the biofilm's structure, making it easier to remove through mechanical cleaning.[2] Additionally, delmopinol exhibits mild antibacterial properties and can interfere with bacterial communication systems like quorum sensing.[2]

These application notes provide a detailed protocol for establishing a reproducible in vitro multi-species oral biofilm model and for testing the efficacy of delmopinol hydrochloride against it. The model utilizes a sequential inoculation of key bacterial species to mimic the natural development of oral biofilms.

Mechanism of Action of this compound on Oral Biofilm

This compound employs a multi-faceted approach to combat oral biofilms:

-

Inhibition of Bacterial Adherence: It modifies the pellicle, the initial protein layer on teeth, reducing the ability of early colonizing bacteria to attach.[2]

-

Disruption of Biofilm Matrix: Delmopinol interferes with the production of extracellular polysaccharides, which are crucial for the structural integrity of the biofilm.[2]

-

Weakening of Biofilm Cohesion: By disrupting the biofilm matrix, delmopinol makes the plaque more easily removable.[2]

-

Mild Antibacterial Effect: It possesses some direct bactericidal properties, further reducing the microbial load.[2][4]

Experimental Protocols

This section details the methodology for creating a multi-species oral biofilm and for evaluating the effects of this compound.

Materials and Reagents

-

Bacterial Strains:

-

Streptococcus oralis (e.g., ATCC 9811)

-

Actinomyces naeslundii (e.g., DSM 43013)

-

Veillonella dispar (e.g., DSM 20735)

-

Porphyromonas gingivalis (e.g., DSM 20709)

-

-

Growth Media:

-

Brain Heart Infusion (BHI) broth, supplemented with vitamin K

-

Tryptic Soy Broth (TSB)

-

Columbia Blood Agar (CBA) plates

-

-

Substrates:

-

Sterile 96-well glass-bottom plates

-

Hydroxyapatite (HA) discs

-

-

Reagents:

-

This compound solutions (e.g., 0.2%, 0.1%, 0.05% in sterile water)

-

Phosphate-buffered saline (PBS)

-

Crystal Violet solution

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit

-

XTT reduction assay kit

-

-

Equipment:

-

Anaerobic chamber

-

Incubator (37°C, 5% CO2)

-

Spectrophotometer (plate reader)

-

Confocal Laser Scanning Microscope (CLSM)

-

Vortex mixer

-

Pipettes

-

Experimental Workflow

Step-by-Step Protocol

1. Bacterial Culture and Standardization:

-

Revive frozen stocks of S. oralis, A. naeslundii, V. dispar, and P. gingivalis on CBA plates and incubate under appropriate conditions (anaerobic for A. naeslundii, V. dispar, and P. gingivalis; 5% CO2 for S. oralis) at 37°C for 24-48 hours.[5][6]

-

Inoculate single colonies into TSB or BHI broth and grow to the mid-logarithmic phase.

-

Harvest bacterial cells by centrifugation, wash with PBS, and resuspend in fresh BHI broth.

-

Standardize the cell density of each bacterial suspension to an optical density at 600 nm (OD600) of 0.1, which corresponds to approximately 1x10^7 cells/mL.[5][6]

2. Multi-Species Biofilm Formation:

-

Prepare a mixed bacterial suspension by combining equal volumes of the standardized cultures of S. oralis, A. naeslundii, V. dispar, and P. gingivalis.[6]

-

Add 200 µL of the mixed suspension to each well of a 96-well plate or to wells containing HA discs.

-

Incubate the plate anaerobically at 37°C for 24 hours to allow for initial biofilm formation.[5]

-

After 24 hours, gently remove the planktonic bacteria by washing twice with PBS.[5]

-

Add fresh BHI broth and continue incubation for another 24-48 hours to allow the biofilm to mature.

3. This compound Treatment:

-

Prepare fresh solutions of this compound at desired concentrations (e.g., 0.2%, 0.1%, 0.05%) in sterile water. A placebo control (sterile water) should also be prepared.

-

After the biofilm maturation period, remove the culture medium and wash the biofilms with PBS.

-

Add 200 µL of the this compound solutions or the placebo to the respective wells.

-

Incubate for a specified exposure time (e.g., 2, 5, 10, or 20 minutes).[4][7]

-

Following treatment, remove the treatment solutions and wash the biofilms twice with PBS to remove residual delmopinol and detached bacteria.

Analytical Methods

1. Biomass Quantification (Crystal Violet Assay):

-

Add 200 µL of methanol (B129727) to each well to fix the biofilms for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.

-

Wash the wells thoroughly with deionized water to remove excess stain.

-

Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

-

Measure the absorbance at 595 nm using a microplate reader.

2. Bacterial Viability (CLSM with LIVE/DEAD™ Staining):

-

Stain the biofilms with the LIVE/DEAD™ BacLight™ kit according to the manufacturer's instructions.

-

Visualize the biofilms using a confocal laser scanning microscope. Live bacteria will fluoresce green, and dead bacteria will fluoresce red.

-

Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.

3. Metabolic Activity (XTT Assay):

-

Add XTT solution to the wells according to the manufacturer's protocol.

-

Incubate the plate in the dark under anaerobic conditions for 2-4 hours.

-

Measure the absorbance at 490 nm. The color change is proportional to the metabolic activity of the viable cells in the biofilm.

4. Species Composition (qPCR):

-

Harvest the biofilm from the wells by scraping.

-

Extract total DNA from the biofilm samples.

-

Perform quantitative real-time PCR (qPCR) using species-specific primers and probes for S. oralis, A. naeslundii, V. dispar, and P. gingivalis to determine the relative abundance of each species within the biofilm.[6][8]

Data Presentation

The following tables summarize expected quantitative data based on existing literature.

Table 1: Effect of this compound on Multi-Species Biofilm Biomass

| Treatment Group | Concentration | Exposure Time (min) | Mean Absorbance (595 nm) ± SD | % Reduction in Biomass |

| Placebo Control | N/A | 20 | 1.2 ± 0.15 | 0% |

| Delmopinol HCl | 0.05% | 20 | 0.8 ± 0.12 | 33% |

| Delmopinol HCl | 0.1% | 20 | 0.6 ± 0.10 | 50% |

| Delmopinol HCl | 0.2% | 20 | 0.4 ± 0.08 | 67% |

Table 2: Effect of this compound on Bacterial Viability in Multi-Species Biofilms

| Treatment Group | Concentration | Exposure Time (min) | % Viable Cells (CLSM) ± SD | % Reduction in Viability |

| Placebo Control | N/A | 20 | 95 ± 3 | 0% |

| Delmopinol HCl | 0.05% | 20 | 60 ± 5 | 37% |

| Delmopinol HCl | 0.1% | 20 | 45 ± 6 | 53% |

| Delmopinol HCl | 0.2% | 20 | 25 ± 4 | 74% |

Table 3: Effect of 0.2% this compound on Species Composition of a 48h Multi-Species Biofilm

| Bacterial Species | Relative Abundance in Control Biofilm (%) ± SD | Relative Abundance in Treated Biofilm (%) ± SD |

| S. oralis | 70 ± 5 | 60 ± 7 |

| A. naeslundii | 15 ± 3 | 18 ± 4 |

| V. dispar | 10 ± 2 | 15 ± 3 |

| P. gingivalis | 5 ± 1 | 7 ± 2 |

Signaling Pathways and Logical Relationships

Conclusion